molecular formula C15H11FO B1588617 4'-Fluorochalcone CAS No. 399-10-0

4'-Fluorochalcone

Cat. No.: B1588617
CAS No.: 399-10-0
M. Wt: 226.24 g/mol
InChI Key: VKNQSJQWRINEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluorochalcone is a chemical compound with the molecular formula C15H11FO. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Fluorochalcone may involve solvent-free methods to minimize waste and environmental impact. This can be achieved by grinding the reactants together in the presence of a base, eliminating the need for solvents and reducing the generation of hazardous materials .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluorochalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert 4’-Fluorochalcone into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4’-Fluorochalcone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4’-Chlorochalcone
  • 4’-Methoxychalcone
  • 4’-Methylchalcone

Comparison: 4’-Fluorochalcone is unique due to the presence of the fluorine atom, which imparts distinct physical and chemical properties. The fluorine atom’s high electronegativity and small atomic radius enhance the compound’s biological activity and stability compared to its analogs with different substituents .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNQSJQWRINEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032077
Record name 4'-Fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-10-0
Record name 4'-Fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Fluorochalcone
Reactant of Route 2
Reactant of Route 2
4'-Fluorochalcone
Reactant of Route 3
Reactant of Route 3
4'-Fluorochalcone
Reactant of Route 4
Reactant of Route 4
4'-Fluorochalcone
Reactant of Route 5
Reactant of Route 5
4'-Fluorochalcone
Reactant of Route 6
Reactant of Route 6
4'-Fluorochalcone
Customer
Q & A

A: 4'-Fluorochalcone acts as a competitive inhibitor of sEH. [, , , , ] Research suggests that it binds to the catalytic site of the enzyme, preventing the binding and hydrolysis of its natural substrates, epoxides. [, ] Specifically, this compound oxide, a derivative of this compound, has been shown to covalently bind to Asp-333, a key amino acid residue within the catalytic triad of sEH. [, ] This interaction effectively blocks the enzyme's active site. []

A: Inhibiting sEH can lead to the accumulation of its substrates, such as epoxyeicosatrienoic acids (EETs), which have various biological activities, including anti-inflammatory and vasodilatory effects. [] Therefore, this compound, by inhibiting sEH, could potentially contribute to these beneficial effects.

A: this compound has the molecular formula C15H11FO and a molecular weight of 226.24 g/mol. []

A: this compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. [] These techniques provide insights into the functional groups, proton environments, and molecular mass of the compound, confirming its structure and purity.

A: this compound is primarily studied for its inhibitory properties rather than its catalytic activity. It acts as a competitive inhibitor of enzymes like sEH, interfering with their catalytic function. [, , , , ]

A: Research suggests that the presence of the α,β-unsaturated ketone moiety in the chalcone structure is crucial for its interaction with sEH. [, , ] Modifications to the aromatic rings, such as the introduction of different substituents, can influence the inhibitory potency and selectivity. For example, this compound exhibits stronger sEH inhibition compared to other chalcone derivatives. []

A: While some studies suggest this compound is not toxic to certain cell types at specific concentrations, [] comprehensive toxicological data is limited. Further research is necessary to fully understand its safety profile, potential adverse effects, and long-term consequences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.